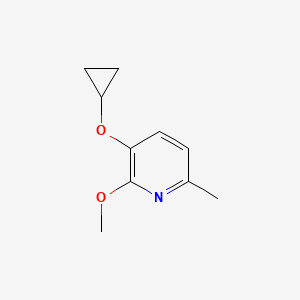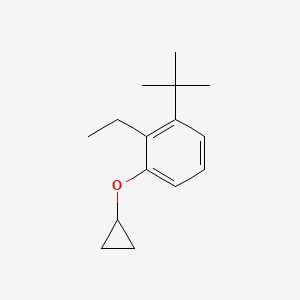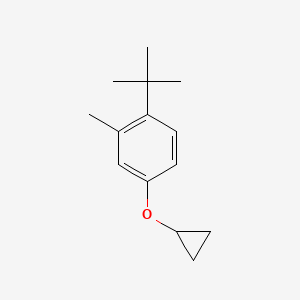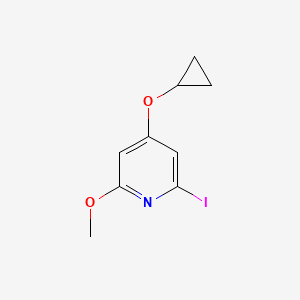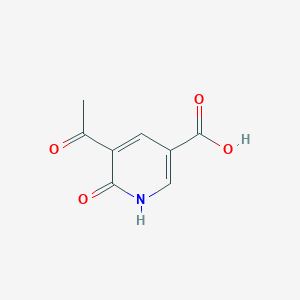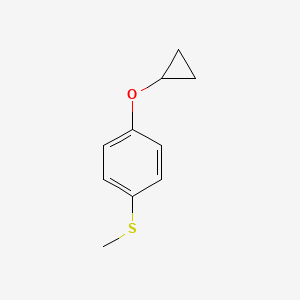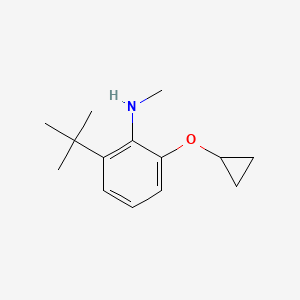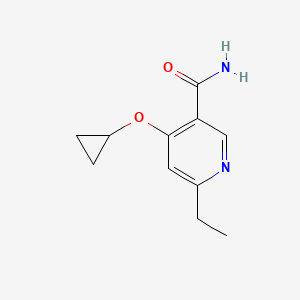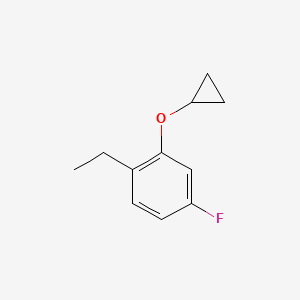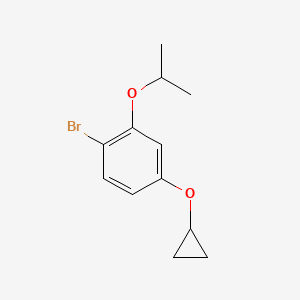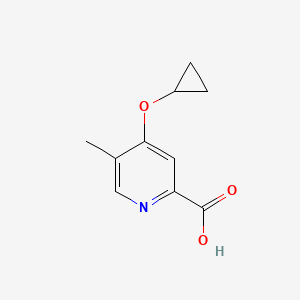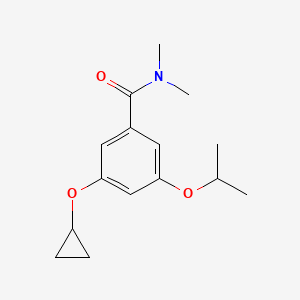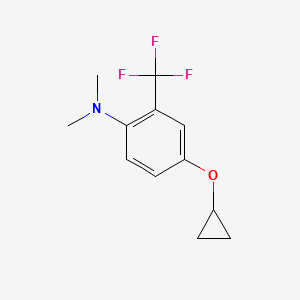
4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C12H14F3NO and a molecular weight of 245.243 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a trifluoromethyl group attached to an aniline core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Aniline Core: The aniline core is synthesized through the nitration of benzene followed by reduction to form aniline.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts alkylation reaction using trifluoromethyl iodide and a Lewis acid catalyst.
Cyclopropoxy Group Addition: The cyclopropoxy group is added through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base.
Dimethylation: The final step involves the dimethylation of the aniline nitrogen using dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides in the presence of bases or acids.
Major Products Formed
Oxidation: Quinones, nitro compounds, and carboxylic acids.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Alkylated, acylated, and sulfonated derivatives.
Applications De Recherche Scientifique
4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide: Similar structure but with an amide group instead of an aniline.
4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)pyridin-3-amine: Similar structure but with a pyridine ring instead of a benzene ring.
Uniqueness
4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline is unique due to the combination of its cyclopropoxy, dimethylamino, and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications, particularly in the fields of organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C12H14F3NO |
|---|---|
Poids moléculaire |
245.24 g/mol |
Nom IUPAC |
4-cyclopropyloxy-N,N-dimethyl-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H14F3NO/c1-16(2)11-6-5-9(17-8-3-4-8)7-10(11)12(13,14)15/h5-8H,3-4H2,1-2H3 |
Clé InChI |
AJSPOURFYOKAEN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)OC2CC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


